molecular formula C15H8F6N2O5 B2406270 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate CAS No. 868680-00-6

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate

Cat. No.: B2406270
CAS No.: 868680-00-6
M. Wt: 410.228
InChI Key: AKRQEEJLHZIXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group, a methyl group, and a trifluoromethyl-substituted benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate typically involves the condensation of 3,5-bis(trifluoromethyl)benzoic acid with 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridine. This reaction is usually carried out in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their catalytic activity, leading to changes in cellular signaling pathways and functions . This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate

Uniqueness

Compared to similar compounds, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl groups, which can enhance its chemical stability and biological activity. These groups can also influence the compound’s solubility and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,5-bis(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2O5/c1-6-2-10(11(23(26)27)12(24)22-6)28-13(25)7-3-8(14(16,17)18)5-9(4-7)15(19,20)21/h2-5H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQEEJLHZIXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.